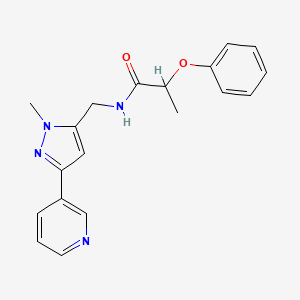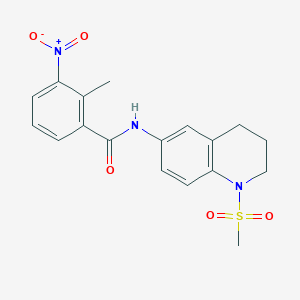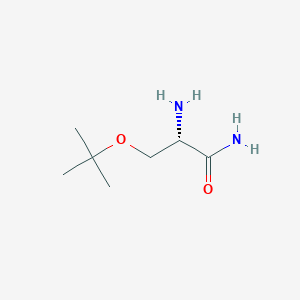
5-(4-(2-Chlorobenzoyl)piperazin-1-yl)-2-phenyloxazole-4-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “5-(4-(2-Chlorobenzoyl)piperazin-1-yl)-2-phenyloxazole-4-carbonitrile” is a complex organic molecule that contains several functional groups. These include a piperazine ring, a phenyl group, an oxazole ring, and a nitrile group. The presence of these functional groups suggests that this compound could have interesting chemical and biological properties .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. For example, the piperazine ring could be formed through a reaction involving a diamine . The oxazole ring could be formed through a cyclization reaction . The nitrile group could be introduced through a substitution reaction .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several functional groups and rings. The piperazine ring is a six-membered ring with two nitrogen atoms. The oxazole ring is a five-membered ring containing an oxygen atom and a nitrogen atom. The phenyl group is a six-membered carbon ring, and the nitrile group consists of a carbon triple-bonded to a nitrogen .Chemical Reactions Analysis
The chemical reactions that this compound can undergo would depend on the functional groups present. For example, the piperazine ring could undergo reactions typical of amines, such as acid-base reactions. The oxazole ring could undergo reactions at the nitrogen or oxygen atoms. The nitrile group could undergo reactions such as hydrolysis to form a carboxylic acid .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its structure. For example, the presence of polar functional groups like the nitrile group could make this compound soluble in polar solvents. The presence of the aromatic phenyl group could contribute to its stability .Wissenschaftliche Forschungsanwendungen
Anti-Tubercular Activity
Compounds similar to 5-(4-(2-Chlorobenzoyl)piperazin-1-yl)-2-phenyloxazole-4-carbonitrile have been studied for their potential as anti-tubercular agents . These compounds are designed to combat Mycobacterium tuberculosis, the bacterium responsible for tuberculosis (TB). The derivatives of such compounds have shown significant activity against TB strains, with inhibitory concentrations indicating their potency .
Antibacterial Properties
Derivatives of piperazin-1-yl benzothiazole, which share structural similarities with the compound , have been synthesized and evaluated for their antibacterial activity . These compounds have been tested against various bacterial strains, showing effectiveness in inhibiting bacterial growth, which could be promising for developing new antibiotics .
Anticancer Potential
Research into piperazinyl benzothiazole/benzoxazole derivatives, which are structurally related to the compound, has revealed their potential as anticancer agents . These compounds have been tested for cytotoxicity against different human cancer cell lines, and some have displayed significant cytotoxic activity, suggesting their use in cancer treatment .
Pharmacological Drug Development
The piperazine moiety, a part of the compound’s structure, is known for its wide range of biological activities, including antipsychotic and antimicrobial effects. This makes the compound a valuable scaffold for developing new pharmacological drugs with potential applications in treating various disorders .
Chemical Research and Synthesis
In chemical research, the compound’s structure can be utilized to synthesize novel heterocyclic compounds. These compounds are significant in medicinal chemistry and drug discovery, providing a basis for developing new drugs with improved efficacy and reduced side effects .
Environmental Science Applications
While direct applications in environmental science are not explicitly mentioned in the search results, compounds with antibacterial properties, like the derivatives of the compound , can be crucial in developing treatments for biofilm-associated infections and water purification systems to control microbial contamination.
These applications demonstrate the compound’s versatility and potential in various scientific fields. It’s important to note that ongoing research and development may uncover even more uses for this compound in the future.
RSC Advances, Issue 21, 2020. Russian Journal of Organic Chemistry, Volume 58, 2022. Medicinal Chemistry Research, Volume 22, 2013.
Wirkmechanismus
Safety and Hazards
The safety and hazards associated with this compound would depend on its structure and properties. For example, if this compound is a drug, it could have side effects or toxicities that need to be considered. It’s also important to handle this compound safely in the lab, as it could be harmful if ingested or inhaled, or if it comes into contact with the skin .
Zukünftige Richtungen
The future research directions for this compound could involve further studying its properties and potential applications. For example, if this compound shows promising biological activity, it could be further optimized and tested as a potential drug. Additionally, new synthetic routes to this compound could be explored .
Eigenschaften
IUPAC Name |
5-[4-(2-chlorobenzoyl)piperazin-1-yl]-2-phenyl-1,3-oxazole-4-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17ClN4O2/c22-17-9-5-4-8-16(17)20(27)25-10-12-26(13-11-25)21-18(14-23)24-19(28-21)15-6-2-1-3-7-15/h1-9H,10-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZLTVCDYOGHPRN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=C(N=C(O2)C3=CC=CC=C3)C#N)C(=O)C4=CC=CC=C4Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17ClN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[4-(2-Chlorobenzoyl)piperazin-1-yl]-2-phenyl-1,3-oxazole-4-carbonitrile | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![methyl 3-[5-cyano-2,4-dioxo-3,4-dihydro-1(2H)-pyrimidinyl]-2-thiophenecarboxylate](/img/structure/B2896041.png)
![N-Methyl-2-oxo-N-[1-(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]-1H-pyridine-3-carboxamide](/img/structure/B2896043.png)




![1-((1R,5S)-3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-3-(3-methylthiophen-2-yl)propan-1-one](/img/structure/B2896051.png)
![methyl 2-({4-[(methoxyimino)methyl]-1-methyl-3-phenyl-1H-pyrazol-5-yl}sulfanyl)benzenecarboxylate](/img/structure/B2896052.png)
![N-(4-{3-[(9H-fluoren-9-ylideneamino)oxy]-2-hydroxypropoxy}phenyl)acetamide](/img/structure/B2896053.png)
![2-Methoxy-6-{[(3-methyl-2-pyridinyl)amino]methyl}benzenol](/img/structure/B2896055.png)


![3-(2-Chlorophenyl)-5-[1-(4-methylbenzoyl)pyrrolidin-2-yl]-1,2,4-oxadiazole](/img/structure/B2896058.png)